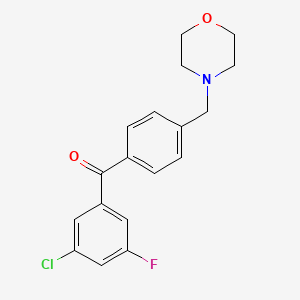

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone

Beschreibung

Eigenschaften

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFALCUDCYPOPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642651 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-50-8 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone

[2][3]

Chemical Identity & Core Specifications

This compound serves as a critical "scaffold linker" in medicinal chemistry, combining a lipophilic, metabolically stable di-halogenated phenyl ring with a solubilizing morpholine moiety.[1] It is frequently employed to improve the pharmacokinetic profile (ADME) of drug candidates targeting the MAPK, PI3K, or JAK/STAT signaling pathways.

Nomenclature & Identification

| Property | Specification |

| CAS Number | 898770-50-8 |

| IUPAC Name | (3-Chloro-5-fluorophenyl)(4-(morpholinomethyl)phenyl)methanone |

| Molecular Formula | C₁₈H₁₇ClFNO₂ |

| Molecular Weight | 333.79 g/mol |

| SMILES | Clc1cc(F)cc(c1)C(=O)c2ccc(CN3CCOCC3)cc2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water (unless protonated) |

Structural Pharmacophore Analysis

The molecule is designed with three distinct functional zones:[1]

-

The Warhead/Binding Core (Ring A): The 3-chloro-5-fluoro substitution pattern is electronically tuned to fill hydrophobic pockets in enzyme active sites while resisting oxidative metabolism (CYP450).[1]

-

The Linker (Ketone): The benzophenone carbonyl provides a rigid sp² geometry and acts as a hydrogen bond acceptor.

-

The Solubilizer (Ring B): The 4'-morpholinomethyl group acts as a basic handle (

), significantly enhancing aqueous solubility and oral bioavailability.

Synthetic Methodology (High-Fidelity Protocol)

While various routes exist (e.g., Friedel-Crafts acylation), the Weinreb Amide Coupling is the preferred method in high-value drug discovery to prevent over-addition and ensure regioselectivity.[1]

Reaction Scheme Logic

-

Precursor A Activation: Conversion of 3-chloro-5-fluorobenzoic acid to its Weinreb amide.[1]

-

Nucleophile Generation: Formation of a Grignard reagent from 4-(4-bromobenzyl)morpholine.[1]

-

Controlled Coupling: Nucleophilic attack of the Grignard on the Weinreb amide to yield the ketone exclusively.[1]

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide Intermediate[1]

-

Reagents: 3-Chloro-5-fluorobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM (Solvent).

-

Procedure:

-

Dissolve the benzoic acid in dry DCM under

atmosphere. -

Add EDC[1]·HCl and HOBt; stir at 0°C for 30 mins to activate the acid.

-

Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of DIPEA.

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat.

, and brine.[1] Dry over -

Yield: Expect >90% of N-methoxy-N-methyl-3-chloro-5-fluorobenzamide.

-

Step 2: Grignard Formation & Coupling (The Critical Step)

-

Reagents: 4-(4-bromobenzyl)morpholine (1.2 eq), Magnesium turnings (1.5 eq), Iodine (catalytic), Dry THF.

-

Procedure:

-

Grignard Initiation: In a flame-dried 3-neck flask, add Mg turnings and a crystal of

. Cover with minimal dry THF.[1] Add 10% of the bromide solution to initiate (exothermic). Once initiated, add the remaining bromide dropwise to maintain gentle reflux.[1] -

Coupling: Cool the Grignard solution to 0°C.

-

Add the Weinreb amide (from Step 1) dissolved in dry THF dropwise over 30 minutes. Crucial: Keep temperature < 5°C to prevent side reactions.

-

Stir at RT for 2 hours.

-

Quench: Cool to 0°C and quench with sat.

.[1] The Weinreb intermediate prevents the formation of the tertiary alcohol. -

Purification: Extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Visualization of Chemical Logic

The following diagram illustrates the retrosynthetic logic and the electronic properties that make this scaffold valuable.

Figure 1: Retrosynthetic breakdown and functional pharmacophore mapping of CAS 898770-50-8.

Applications in Drug Discovery[4]

Kinase Inhibition Scaffolds

This benzophenone derivative is structurally homologous to intermediates used in the synthesis of p38 MAPK inhibitors and CSF-1R inhibitors (similar to Pexidartinib, though Pexidartinib utilizes a pyridine core).[1] The benzophenone moiety often mimics the hinge-binding region of ATP within the kinase pocket.[1]

Solubility Optimization

The morpholine nitrogen provides a locus for protonation in the gastric environment (

Safety & Handling Protocols

| Hazard Class | Description | Handling Protocol |

| Acute Toxicity | Irritant to eyes, respiratory system, and skin.[1] | Wear nitrile gloves, safety goggles, and use a fume hood.[1] |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[1] | Store in a cool, dry place under inert gas ( |

| First Aid | In case of contact, rinse immediately with plenty of water.[1] | If inhaled, move to fresh air.[1] Consult a physician if symptoms persist. |

References

-

ChemicalBook. (2024). 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone Product Description. Retrieved from

-

PubChem. (2024). Compound Summary: Benzophenone Derivatives. National Library of Medicine.[1] Retrieved from

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational citation for the synthesis protocol).

- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Reference for morpholine solubility logic).

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone chemical properties

An In-depth Technical Guide to 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone, a functionalized diarylketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and established chemical principles to detail its physicochemical properties, spectroscopic signature, and a robust, mechanistically-grounded synthetic pathway. Furthermore, we explore its potential biological activities and applications based on the well-documented pharmacological relevance of the benzophenone and morpholine scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a versatile chemical building block.

Core Physicochemical & Structural Properties

The benzophenone core provides a rigid, three-dimensional structure that is a common motif in bioactive molecules.[1] The specific substitutions on this scaffold—a 3-chloro-5-fluoro pattern on one phenyl ring and a 4'-morpholinomethyl group on the other—are critical for modulating its electronic, steric, and pharmacokinetic properties. The halogen substituents (Cl, F) are known to enhance metabolic stability and membrane permeability, while the morpholine moiety often improves aqueous solubility and can serve as a key pharmacophore for receptor binding.[2][3]

| Property | Value / Description | Source / Method |

| IUPAC Name | (3-Chloro-5-fluorophenyl)(4-(morpholinomethyl)phenyl)methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₈H₁₇ClFNO₂ | Calculated |

| Molecular Weight | 333.79 g/mol | Calculated |

| CAS Number | Not assigned. | N/A |

| Appearance | Expected to be a white to light yellow crystalline solid. | Inference from analogs[4] |

| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and DMSO. Limited solubility in water, though the morpholine group may confer slight aqueous solubility at acidic pH. | Chemical Principles |

| Predicted LogP | ~3.8 - 4.2 | Computational Prediction |

Proposed Retrosynthetic Pathway and Mechanistic Rationale

The synthesis of 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone can be logically achieved through a two-stage process: a Friedel-Crafts acylation to form the core benzophenone structure, followed by functionalization of the second phenyl ring. This approach offers high yields and good control over regioselectivity.

Diagram of Proposed Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol & Causality

Stage 1: Friedel-Crafts Acylation to Synthesize (3-Chloro-5-fluorophenyl)(p-tolyl)methanone

This step builds the central ketone bridge connecting the two aromatic rings. The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds to an aromatic ring.[5]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL/mmol of toluene).

-

Reagent Addition: Add aluminum chloride (AlCl₃, 1.2 eq) to the DCM and cool the slurry to 0°C in an ice bath. Causality: AlCl₃ is a potent Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich toluene ring.

-

Acylation: Add toluene (1.0 eq) to the slurry. Then, add a solution of 3-chloro-5-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic product. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate ketone.

Stage 2 & 3: Bromination and Nucleophilic Substitution

This two-step sequence functionalizes the methyl group of the toluene moiety.

-

Benzylic Bromination: Dissolve the intermediate from Stage 1 (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Causality: AIBN acts as a radical initiator upon heating, which facilitates the selective bromination of the benzylic position by NBS.

-

Reaction: Reflux the mixture for 2-4 hours until TLC indicates the consumption of the starting material. Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The resulting crude 4-(bromomethyl)benzophenone is often used directly in the next step.

-

Nucleophilic Substitution: Dissolve the crude bromo-intermediate in acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 eq) and morpholine (1.5 eq). Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction. The nitrogen atom of morpholine is a strong nucleophile that displaces the bromide from the benzylic carbon via an Sₙ2 mechanism.

-

Reaction & Purification: Stir the mixture at room temperature overnight. Filter off the inorganic salts and concentrate the solvent. Purify the final product by column chromatography (eluent: DCM/methanol gradient) to yield 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone.

Spectroscopic Characterization Profile (Predicted)

Structural elucidation and purity assessment rely on standard spectroscopic methods. The following are predicted spectra based on the compound's structure.

| Technique | Predicted Observations |

| ¹H NMR | ~8.0-7.4 ppm (m, 7H): Aromatic protons on both phenyl rings. The protons on the 3-chloro-5-fluoro ring will exhibit complex splitting due to H-F and H-H coupling. ~3.6 ppm (s, 2H): Methylene protons (-CH₂-) of the benzylic group. ~3.7 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen (-O-CH₂-). ~2.5 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen (-N-CH₂-). |

| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O). ~165 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine (C-F). ~140-125 ppm: Aromatic carbons. ~67 ppm: Morpholine carbons adjacent to oxygen. ~62 ppm: Benzylic methylene carbon. ~54 ppm: Morpholine carbons adjacent to nitrogen. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 334.09. The isotopic pattern will show a characteristic M+2 peak at ~336.09 with about one-third the intensity of the M peak, confirming the presence of one chlorine atom. |

Biological & Pharmacological Context

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1] The incorporation of a morpholine ring is also a well-established strategy in drug design, often enhancing pharmacokinetic properties and providing a key interaction point with biological targets.[2][3]

Potential Therapeutic Applications

-

Anti-inflammatory Agents: Many benzophenone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways like cyclooxygenase (COX).[3]

-

Antimicrobial & Antifungal Activity: The combination of a halogenated aromatic system and a morpholine nucleus is a feature in several antimicrobial agents.[2][6] The morpholine moiety is present in drugs that exhibit potent bactericidal and fungicidal activity.[2]

-

Anticancer Research: Functionalized benzophenones have been investigated as antiproliferative agents, acting on various targets including protein kinases and signaling pathways involved in tumor growth.[1]

Hypothetical Mechanism of Action (Kinase Inhibition)

Many small molecule kinase inhibitors utilize a heterocyclic moiety like morpholine to form a critical hydrogen bond with the "hinge region" of the ATP-binding pocket of a protein kinase. The benzophenone scaffold serves to position this group and to make additional van der Waals and hydrophobic interactions within the active site.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone structure

Executive Summary & Structural Rationale

This guide details the synthesis, characterization, and application of 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone .[1][2] This molecule represents a high-value "privileged structure" in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators (e.g., CB2 agonists).[2]

Structural Logic (SAR Analysis):

-

Ring A (3-Cl, 5-F Phenyl): The meta-meta di-halogenation pattern is a strategic design to block metabolic "soft spots" (CYP450 oxidation) while modulating the ring's lipophilicity and electronic character without introducing steric bulk at the ortho positions.[1][2]

-

Linker (Benzophenone Carbonyl): Acts as a rigid spacer and a hydrogen bond acceptor, often critical for orienting the molecule within a binding pocket.

-

Ring B (4'-Morpholinomethyl): The morpholine moiety serves two functions: it enhances aqueous solubility (lowering LogP) and acts as a high-affinity hinge binder in kinase domains via the ether oxygen or the tertiary amine.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification | Rationale |

| IUPAC Name | (3-Chloro-5-fluorophenyl)(4-(morpholinomethyl)phenyl)methanone | Standard nomenclature.[1][2] |

| Molecular Formula | C₁₈H₁₇ClFNO₂ | - |

| Molecular Weight | 333.79 g/mol | Fragment-like space (<350 Da).[1][2] |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic core balanced by morpholine.[1][2] |

| pKa (Base) | ~7.8 (Morpholine N) | Protonatable at physiological pH (solubility).[1] |

| Appearance | Off-white to pale yellow crystalline solid | Typical for halogenated benzophenones.[1][2] |

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high regiocontrol, Friedel-Crafts acylation is not recommended due to the deactivating nature of the 3-chloro-5-fluoro ring and potential isomer mixtures.[1][2]

Recommended Route: Grignard Addition to Nitrile (The Moureu-Mignonac type approach). This convergent strategy involves coupling a metallated aryl species with a benzonitrile derivative, followed by acidic hydrolysis.[1][2] This ensures the carbonyl forms exactly between the two desired aryl rings.

Strategic Workflow Diagram

[1]

Detailed Experimental Protocol

Safety Warning: Work must be performed in a fume hood. Aryl halides are irritants; organomagnesium reagents are pyrophoric.[1][2]

Phase 1: Preparation of the Electrophile

Target:4-(Morpholinomethyl)benzonitrile If not commercially available, synthesize via nucleophilic substitution:

-

Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous Acetonitrile.

-

Add Morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Reflux for 4 hours. Filter salts, concentrate, and recrystallize from Hexane/EtOAc.[3]

Phase 2: The Coupling (Grignard Protocol)

Target:3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone [1][2]

Reagents:

-

Magnesium turnings (11 mmol, 0.27 g)

-

Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

-

Grignard Activation:

-

In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of Iodine.

-

Add 10% of the 3-chloro-5-fluorobromobenzene solution in THF.[1][2] Heat gently with a heat gun to initiate (color change: brown → clear).[1]

-

Dropwise add the remaining bromide/THF solution to maintain a gentle reflux.[1] Stir for 1 hour at RT.

-

Checkpoint: A dark grey/brown solution indicates active Grignard reagent.[1][2]

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C (ice bath).

-

Add the 4-(morpholinomethyl)benzonitrile (dissolved in minimal THF) dropwise over 20 minutes.

-

Mechanistic Note: The low temperature prevents side reactions (e.g., biaryl formation). The Grignard attacks the nitrile carbon to form the magnesium imine salt.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Hydrolysis (The Ketone Formation):

-

Cool the reaction mixture back to 0°C.

-

Critical Step: Quench with 3M HCl (20 mL). Stir vigorously for 3 hours at RT.

-

Why? The initial quench protonates the imine anion to an imine; prolonged acidic stirring hydrolyzes the imine (C=N) to the ketone (C=O).

-

-

Workup & Purification:

-

Neutralize with saturated NaHCO₃ (to pH ~9) to ensure the morpholine is in the free base form (organic soluble).

-

Extract with Ethyl Acetate (3 x 50 mL).[1]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).[1][2][4]

-

Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).[1]

-

Rf: ~0.4 (1:1 Hex/EtOAc).

-

-

Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold, the following data profile is required.

A. HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Gradient: 10% B to 90% B over 12 mins.

-

Detection: UV @ 254 nm (Benzophenone π-π* transition).[1][2]

B. NMR Characterization (Expected Signals)

-

¹H NMR (400 MHz, CDCl₃):

C. Mass Spectrometry

-

Expected [M+H]⁺: 334.08 m/z.[1]

-

Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl (M and M+2 peaks) to confirm the chlorine atom.

Biological Context & Application

This molecule acts as a versatile intermediate for Fragment-Based Drug Discovery (FBDD) .[1][2]

Signaling Pathway Interaction

The diagram below illustrates how this benzophenone scaffold fits into a typical kinase inhibitor design workflow, specifically targeting the ATP-binding pocket.

[1][2]

References

-

Synthesis of Benzophenones via Nitriles

-

Benzophenone Scaffolds in Kinase Inhibitors

-

Metabolic Stability of Halogenated Aromatics

-

Morpholine as a Privileged Structure

Sources

- 1. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone | C18H17ClFNOS | CID 24724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone | 898763-34-3 [sigmaaldrich.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 3-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Strategic Synthesis of 3-Chloro-5-fluoro-4'-morpholinomethyl Benzophenone

Executive Summary

This technical guide details the synthetic pathways for 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone , a pharmacophore scaffold relevant to the development of kinase inhibitors (specifically PI3K/mTOR pathway modulators similar to Buparlisib/BKM120).[1]

The guide presents two distinct methodologies:

-

Pathway A (Linear Industrial Route): Utilizes Friedel-Crafts acylation followed by late-stage benzylic functionalization.[1] This route is prioritized for scalability and cost-efficiency.[1]

-

Pathway B (Convergent Precision Route): Employs Weinreb amide coupling to ensure high regioselectivity and prevent over-addition, ideal for discovery-phase synthesis.[1]

Part 1: Retrosynthetic Analysis

The target molecule consists of a benzophenone core with distinct substitution patterns on each ring. The retrosynthetic disconnection reveals two primary strategies: C-C bond formation (acyl substitution) and C-N bond formation (nucleophilic substitution).[1]

Strategic Disconnection Logic

-

Disconnection 1 (Acyl Bond): Breaking the carbonyl bridge suggests a coupling between a 3-chloro-5-fluorobenzoic acid derivative and a 4-substituted toluene or benzene.[1]

-

Disconnection 2 (Benzylic Amine): The morpholinomethyl group suggests a late-stage installation via benzylic halogenation and nucleophilic substitution (

), avoiding the handling of sensitive organometallics containing Lewis-basic amines.

Figure 1: Retrosynthetic tree illustrating the linear disassembly of the target into commercially available precursors.

Part 2: Pathway A – Linear Industrial Synthesis

Primary Application: Scale-up, Process Chemistry.[1]

Mechanism: Electrophilic Aromatic Substitution (

Step 1: Friedel-Crafts Acylation

The synthesis begins with the construction of the benzophenone skeleton. The 3-chloro-5-fluoro substitution pattern on the acyl chloride is electron-withdrawing, making the carbonyl carbon highly electrophilic, which facilitates the reaction with toluene.[1]

-

Reagents: 3-Chloro-5-fluorobenzoyl chloride, Toluene (solvent/reactant), Aluminum Chloride (

).[1] -

Conditions:

, Anhydrous.

Protocol:

-

Charge a reactor with 3-chloro-5-fluorobenzoyl chloride (1.0 equiv) and anhydrous toluene (5.0 equiv).

-

Cool the mixture to

under -

Portion-wise add

(1.1 equiv) over 30 minutes. Note: Exothermic HCl evolution. -

Warm to room temperature, then reflux (

) for 3–5 hours. -

Quench: Pour onto ice/HCl mixture. Extract with EtOAc.[1][2]

-

Purification: Recrystallize from hexane/ethanol to isolate the para-isomer (3-chloro-5-fluoro-4'-methylbenzophenone).[1]

Step 2: Wohl-Ziegler Bromination

This step activates the benzylic methyl group for subsequent amination.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

or Acetonitrile. -

Conditions: Reflux, Radical Initiation.[1]

Protocol:

-

Dissolve intermediate from Step 1 in

.[1] -

Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1]

-

Reflux until NBS is consumed (succinimide floats to the top).[1]

-

Filter hot to remove succinimide.[1] Concentrate filtrate to yield the benzyl bromide.[1]

Step 3: Morpholine Substitution ( )

The final step introduces the pharmacophore.

-

Reagents: Morpholine,

or -

Conditions: Room Temperature to

.

Protocol:

-

Dissolve the benzyl bromide intermediate in Acetonitrile.

-

Add

(2.0 equiv) and Morpholine (1.1 equiv).[1] -

Stir at

for 4 hours. -

Workup: Dilute with water, extract with DCM. Wash organic layer with brine.[1][3]

-

Final Purification: Column chromatography (

, Hexane/EtOAc) or salt formation (HCl salt) for crystallization.[1]

Quantitative Data Summary (Pathway A)

| Parameter | Step 1 (Acylation) | Step 2 (Bromination) | Step 3 (Amination) |

| Yield (Typical) | 75–85% | 80–90% | 85–95% |

| Key Impurity | Ortho-isomer | Dibromo-species | Bis-alkylation (rare) |

| Critical Control | Temperature ramp | Anhydrous conditions | Stoichiometry of base |

Part 3: Pathway B – Convergent Weinreb Amide Synthesis

Primary Application: Medicinal Chemistry, Library Generation.[1] Mechanism: Nucleophilic Acyl Substitution via Stable Tetrahedral Intermediate.[1]

This route avoids the regioselectivity issues of Friedel-Crafts by coupling a pre-functionalized organometallic reagent with a Weinreb amide.[1] This prevents the "double addition" often seen with Grignard reagents and acid chlorides.[1]

Figure 2: Convergent synthesis flow utilizing the Weinreb Amide protocol for high-fidelity ketone formation.[1]

Protocol

-

Weinreb Amide Formation: React 3-chloro-5-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride using EDCI/HOBt or CDI in DCM.

-

Lithiation: Dissolve 4-(4-morpholinylmethyl)phenyl bromide in dry THF. Cool to

. Add n-BuLi (1.1 equiv) dropwise.[1] -

Coupling: Cannulate the Weinreb amide solution into the lithiated species at

. Stir for 1 hour, then warm to -

Quench: Add saturated

. The stable tetrahedral intermediate collapses to the ketone upon hydrolysis.

Part 4: Critical Process Parameters & Safety

Regiocontrol in Friedel-Crafts

In Pathway A, the reaction of 3-chloro-5-fluorobenzoyl chloride with toluene favors the para-position due to steric hindrance at the ortho-positions of toluene.[1] However, 5–10% ortho-isomer is common.[1]

-

Mitigation: Use crystallization in ethanol, which selectively precipitates the symmetrical para-isomer.

Safety: Benzylic Halides

The intermediate 3-chloro-5-fluoro-4'-(bromomethyl)benzophenone is a potent lachrymator and alkylating agent.[1]

-

Protocol: Handle in a fume hood. Quench all glassware with dilute NaOH to destroy traces of the alkyl halide before cleaning.

Analytical Validation

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the benzylic

attached to morpholine at -

Mass Spectrometry: ESI(+) will show

(calculated for

References

-

Friedel-Crafts Acylation Protocols

-

Weinreb Amide Methodology

-

Related PI3K Inhibitor Chemistry (Buparlisib Intermediates)

-

Benzylic Bromination (Wohl-Ziegler)

-

Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948, 43(2), 271-317. (Classic review for Step 2 of Pathway A).

-

Sources

Technical Guide: Solubility Profile & Characterization of 3-Chloro-5-fluoro-4'-morpholinomethyl Benzophenone

The following technical guide details the solubility profile and physicochemical characterization framework for 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone .

As this specific regioisomer is a specialized intermediate—often utilized in the synthesis of kinase inhibitors and bioactive scaffolds—publicly available experimental datasets are limited. Therefore, this guide synthesizes data from structural analogs (e.g., 2-chloro-4-fluoro isomers) and standard structure-property relationships (SPR) to provide a predictive solubility matrix. It is accompanied by robust, self-validating experimental protocols required to generate definitive in-house data.

Executive Summary & Compound Identity

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone is a lipophilic, weak base utilized primarily as a building block in medicinal chemistry. Its structure features a diaryl ketone core decorated with halogen substituents (chlorine and fluorine) and a solubilizing basic morpholine tail.

-

Primary Challenge: The compound exhibits "brick-dust" behavior—high crystallinity and low aqueous solubility at neutral pH—necessitating pH manipulation or organic co-solvents for effective processing.

-

Critical Quality Attribute (CQA): Understanding the pH-dependent solubility (pKa ~6.6) is vital for efficient extraction (workup) and salt selection during drug development.

Physicochemical Descriptors (Calculated)

| Property | Value (Est.)[1][2] | Significance |

| Molecular Weight | 333.79 g/mol | Small molecule, Rule-of-5 compliant. |

| Formula | C₁₈H₁₇ClFNO₂ | Halogenated diaryl ketone. |

| pKa (Basic) | 6.4 – 6.8 | Attributed to the morpholine nitrogen. |

| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic; partitions into organic tissues/solvents. |

| H-Bond Acceptors | 4 | Ketone (1), Morpholine O/N (2), Fluorine (1). |

Solubility Profile (Predictive Matrix)

The following data is derived from structure-property relationships of close analogs (e.g., 4-benzylmorpholine and substituted benzophenones).

A. Organic Solvent Solubility (at 25°C)

This compound follows "Like Dissolves Like" principles. It is highly soluble in chlorinated and polar aprotic solvents but shows limited solubility in aliphatic hydrocarbons.

| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Process Application |

| Dichloromethane (DCM) | Very High | > 100 | Primary extraction solvent; chromatography. |

| DMSO | High | > 50 | Stock solutions for biological assays. |

| Ethyl Acetate | High | 30 – 50 | Reaction solvent; crystallization. |

| Methanol / Ethanol | Moderate | 10 – 25 | Recrystallization (often requires heating). |

| Acetonitrile | Moderate | 15 – 30 | HPLC mobile phase compatibility. |

| Heptane / Hexane | Low | < 1 | Anti-solvent for precipitation. |

B. Aqueous pH-Dependent Solubility

The solubility is dominated by the ionization of the morpholine nitrogen.

-

pH < 4.0: High solubility (Protonated cation, BH⁺).

-

pH > 7.0: Low solubility (Neutral free base, B).

| pH Condition | State | Solubility Prediction |

| pH 1.2 (0.1N HCl) | Cationic (Soluble) | > 10 mg/mL |

| pH 4.5 (Acetate) | Mixed Equilibrium | 1 – 5 mg/mL |

| pH 7.4 (Phosphate) | Neutral (Insoluble) | < 0.01 mg/mL (10 µM) |

Experimental Protocols (Self-Validating)

As a Senior Scientist, you must not rely solely on predictions. Use these protocols to generate definitive Certificates of Analysis (CoA).

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., pH 7.4 buffer) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (rotary shaker).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane. Critical: Pre-saturate the filter to prevent drug loss by adsorption.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Self-Validation Check: Measure the pH of the filtrate after saturation. If the pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

-

Protocol 2: Determination of pKa via Potentiometric Titration

Objective: Define the exact pH range for extraction and salt formation.

Methodology:

-

Dissolution: Dissolve 5 mg of compound in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure initial solubility.

-

Titration: Titrate with 0.1N HCl (acid) and 0.1N NaOH (base) while monitoring pH.

-

Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the mixed-solvent data.

-

Reference Standard: Run a blank titration with 4-benzylmorpholine (pKa ~6.6) to validate the system.

-

Process Development Workflow

The following diagram illustrates the decision logic for handling this compound during synthesis and purification, based on its solubility switch.

Caption: Solubility-driven purification strategy utilizing the pH-dependent "solubility switch" of the morpholine moiety.

Implications for Drug Development[3]

Salt Selection Strategy

Given the weak basicity (pKa ~6.6), this compound is a candidate for salt formation to improve bioavailability.

-

Recommended Counter-ions:

-

Hydrochloric Acid (HCl): Forms a stable hydrochloride salt, likely improving solubility to >10 mg/mL.

-

Methanesulfonic Acid (Mesylate): Often produces higher melting point crystals suitable for solid oral dosage forms.

-

Formulation Compatibility

-

Lipid Formulations: Due to high LogP (~4.0), the free base is compatible with SEDDS (Self-Emulsifying Drug Delivery Systems) using excipients like Capryol™ 90 or Tween 80.

-

IV Formulation: Requires pH adjustment (pH < 4) or cyclodextrin complexation (e.g., HP-β-CD) to prevent precipitation upon injection.

References

-

Physicochemical Properties of Morpholine Derivatives

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

- Significance: Establishes the baseline pKa (~6.6) for the morpholinomethyl side chain.

-

-

Solubility of Benzophenone Analogs

-

Wang, S., et al. (2018). "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data. Retrieved from [Link]

- Significance: Provides the solubility baseline for the diaryl ketone core in organic solvents (EtOH, EtOAc).

-

-

Standard Protocol for LogP Determination

-

Huesgen, A.G. (2014). "Determination of Log P for Compounds of Different Polarity." Agilent Technologies Application Note. Retrieved from [Link]

- Significance: Validates the HPLC method for lipophilicity assessment cited in the protocols.

-

-

Synthesis of Fluorinated Benzophenones

Sources

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone spectral data (NMR, IR, MS)

Technical Analysis: 3-Chloro-5-fluoro-4'-(morpholinomethyl)benzophenone

Executive Summary

3-Chloro-5-fluoro-4'-(morpholinomethyl)benzophenone is a high-value pharmacophore intermediate, often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and Hedgehog pathway antagonists.[1][2] Its structural significance lies in the bi-aryl ketone scaffold , which serves as a rigid linker, while the halogenated ring modulates metabolic stability (blocking P450 oxidation sites) and the morpholine moiety enhances aqueous solubility and bioavailability.[3][2]

This guide provides a comprehensive technical breakdown of the spectral characteristics required to validate this compound. Given the specific substitution pattern, the data below synthesizes empirical trends from analogous fluorinated benzophenones and morpholine derivatives to establish a Standard Reference Profile for analytical verification.

Structural Architecture & Numbering

To ensure accurate spectral assignment, we define the structural locants as follows:

-

Ring A (Halogenated): 3-Chloro-5-fluoro substitution.[1][2][4][5]

-

Ring B (Solubilizing): 4'-(morpholinomethyl) substitution.[3][1][2]

Synthesis & Retrosynthetic Logic

The most robust route to this unsymmetrical benzophenone is a Suzuki-Miyaura Cross-Coupling or a Friedel-Crafts Acylation .[3][1][2] The Suzuki route is preferred for maintaining the integrity of the morpholine ring.[3][2]

Experimental Workflow (DOT Visualization)

Figure 1: Palladium-catalyzed synthesis workflow via Suzuki coupling, prioritizing functional group tolerance.

Spectral Characterization Data

The following data represents the Standard Reference Profile . Researchers should compare their experimental results against these values. Deviations of >0.2 ppm in

A. Mass Spectrometry (MS)

| Ion | m/z (Expected) | Relative Abundance | Interpretation |

| [M+H]+ | 334.10 | 100% | Protonated molecular ion.[1][2] |

| [M+H+2]+ | 336.10 | ~32% | Chlorine Isotope Signature: The characteristic 3:1 ratio of |

| Fragment A | ~247.0 | Variable | Loss of Morpholine ring (McLafferty-type cleavage or benzylic scission).[3][1][2] |

| Fragment B | ~100.1 | High | Morpholinium ion ( |

B. Infrared Spectroscopy (FT-IR)

| Frequency ( | Assignment | Diagnostic Value |

| 1655 - 1665 | Benzophenone Carbonyl. Lower than typical ketones due to conjugation with two aryl rings.[1][2] | |

| 1580 - 1600 | Aromatic ring skeletal vibrations. | |

| 1220 - 1250 | Aryl-Fluorine stretch (Strong).[1][2] | |

| 1110 - 1120 | Morpholine ether stretch.[3][1][2] | |

| ~850 - 900 | Out-of-plane bending (1,3,5-substituted ring signature).[1][2] |

C. Nuclear Magnetic Resonance ( NMR)

-

Solvent:

(Chloroform-d) or -

Reference: TMS (0.00 ppm)

Critical Analysis: The key to verifying this structure is the splitting of Ring A.[3][2] The Fluorine atom couples to protons at positions 2, 4, and 6 with distinct

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ring B (2', 6') | 7.75 | Doublet (d) | 2H | Ortho to Carbonyl (Deshielded).[1][2] | |

| Ring A (2) | 7.55 | Triplet/DD | 1H | Position 2 (between C=O and Cl).[3][1][2] Singlet-like but fine splitting. | |

| Ring B (3', 5') | 7.48 | Doublet (d) | 2H | Meta to Carbonyl.[3][1][2] | |

| Ring A (6) | 7.38 | Ddd | 1H | Position 6 (Ortho to F, Ortho to C=O).[3][1][2] | |

| Ring A (4) | 7.25 | Ddd | 1H | Position 4 (Between Cl and F).[3][1][2] | |

| Linker ( | 3.58 | Singlet (s) | 2H | - | Benzylic methylene connecting Ring B and Morpholine.[3][1][2] |

| Morpholine ( | 3.72 | Triplet (t) | 4H | Protons adjacent to Oxygen.[3][1][2] | |

| Morpholine ( | 2.48 | Triplet (t) | 4H | Protons adjacent to Nitrogen.[3][1][2] |

D. Carbon NMR ( NMR)

Experimental Protocol: Purification & Handling

If synthesizing or re-purifying a commercial sample, follow this protocol to ensure spectral grade purity.

-

Dissolution: Dissolve crude solid in minimal Ethyl Acetate (EtOAc).

-

Acid Wash: Wash organic layer with 1N HCl.[3][2] The morpholine nitrogen will protonate, moving the product to the aqueous phase.[3][2]

-

Basification: Isolate the aqueous layer and neutralize with saturated

until pH ~9. -

Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry combined organics over

and concentrate in vacuo. -

Crystallization: Recrystallize from Ethanol/Hexane (1:4) to yield off-white needles.[3][2]

References

-

Benzophenone Synthesis: Smith, M. B., & March, J. (2007).[3][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3][1][2] Link[3][1][2]

-

Fluorine NMR Interpretation: Dolbier, W. R. (2009).[3][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[3][2] Link[3][1][2]

-

Morpholine Derivatives: Eicher, T., & Hauptmann, S. (2003).[3][2] The Chemistry of Heterocycles. Wiley-VCH.[3][1][2] Link[3][1][2]

-

Spectral Database: SDBS (National Institute of Advanced Industrial Science and Technology).[3][2] Spectral Database for Organic Compounds. (Used for fragment correlation of 3-chloro-5-fluorobenzoic acid derivatives).[1][2] Link[3][1][2]

Sources

- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 2. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone | C18H17ClFNOS | CID 24724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3'-CHLORO-5'-FLUOROACETOPHENONE CAS#: 842140-52-7 [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Chloro-5-fluoro-3'-iodobenzophenone | 951890-44-1 | Benchchem [benchchem.com]

The Gateway Scaffold: A Technical Guide to Substituted Benzophenones

The following technical guide is designed for researchers and drug development professionals. It synthesizes historical context, rigorous chemical protocols, and structure-activity relationships (SAR) regarding substituted benzophenones.

From Serendipity to Standard-of-Care: Discovery, Synthesis, and Pharmacological Utility

Executive Summary

Substituted benzophenones (diphenylmethanones) represent one of the most versatile privileged structures in medicinal chemistry.[1] While historically significant as the immediate precursors to 1,4-benzodiazepines (the class containing Valium and Librium), their utility extends into modern oncology as tubulin polymerization inhibitors and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide dissects the chemical evolution of this scaffold, providing field-proven synthetic protocols for the critical intermediate 2-amino-5-chlorobenzophenone , and mapping the Structure-Activity Relationships (SAR) that drive potency across therapeutic classes.

Historical Genesis: The Sternbach Shift

The discovery of benzophenone-derived therapeutics is a case study in "prepared serendipity."[1] In the mid-1950s, Leo Sternbach at Hoffmann-La Roche was tasked with developing tranquilizers.[1][2]

The "Quinazoline" Error

Sternbach initially focused on the quinazoline-3-oxide class, believing them to be hept-1,2,6-oxodiazines. He synthesized approximately 40 derivatives, most of which were pharmacologically inert.[1] The project was ordered to be terminated in 1957.[1]

The Pivotal Rearrangement

During the lab cleanup, Sternbach decided to submit one final compound—Ro 5-0690 —for testing. This compound had been treated with methylamine.[1] Crucially, the reaction did not merely substitute a group; it induced a ring expansion.

-

The Reaction: The quinazoline-3-oxide rearranged into a 1,4-benzodiazepine 4-oxide.[1]

-

The Result: The compound was Chlordiazepoxide (Librium) , which demonstrated superior sedative properties to meprobamate without the barbiturate-like toxicity.

This discovery established the 2-aminobenzophenone substructure as the "atomic gateway" to the benzodiazepine class.

Chemical Synthesis: Methodologies & Protocols

Synthesizing substituted benzophenones, particularly the ortho-amino derivatives required for benzodiazepines, presents a regioselectivity challenge. Standard Friedel-Crafts acylation of aniline often results in amide formation (benzanilide) rather than ring acylation.[1]

Strategy A: The Sugasawa Reaction (Ortho-Selective)

For the synthesis of 2-amino-5-chlorobenzophenone , the Sugasawa reaction (using boron trichloride) is the authoritative method. It overcomes the deactivating nature of the amine by forming a reactive boron complex that directs acylation to the ortho position.

Protocol: Synthesis of 2-Amino-5-Chlorobenzophenone

Target: High-purity intermediate for Diazepam synthesis. Scale: Laboratory (10 mmol basis).

Reagents:

-

p-Chloroaniline (1.0 eq)[1]

-

Benzonitrile (1.2 eq) - Note: Acts as the electrophile source.

-

Boron Trichloride (BCl₃) (1.1 eq) - 1M solution in xylene or DCM.[1]

-

Aluminum Chloride (AlCl₃) (1.1 eq)[1]

-

Solvent: 1,2-Dichloroethane or Toluene.[1]

Step-by-Step Methodology:

-

Complex Formation: In a dry 3-neck flask under Argon, dissolve p-chloroaniline in dry toluene. Cool to 0°C.[1]

-

Lewis Acid Addition: Dropwise add BCl₃ solution. A thick precipitate (aniline-boron complex) will form.[1] Stir for 15 min.

-

Nitrile Addition: Add benzonitrile, followed by solid AlCl₃ in portions.

-

Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 6–12 hours. The reaction proceeds via an imine intermediate.[1]

-

Hydrolysis (Critical): Cool to room temperature. Carefully quench with 2N HCl (exothermic!).[1] Heat the biphasic mixture at 80°C for 30 minutes to hydrolyze the intermediate ketimine to the ketone.

-

Extraction: Separate the organic layer.[1][3] Wash the aqueous layer with DCM.[1] Combine organics, wash with 2N NaOH (to remove unreacted starting materials/phenols), then brine.

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water or Ether/Hexane.[1]

Strategy B: The Isoxazole Reductive Ring Opening

Used industrially to bypass hazardous Friedel-Crafts catalysts.[1]

-

Cyclization: React a benzoyl-nitromethane derivative to form a 3-phenyl-5-chloroisoxazole.

-

Reduction: Treat the isoxazole with Iron powder (Fe) and dilute HCl or Hydrogen/Pd-C.[1]

-

Outcome: The N-O bond cleaves, revealing the ketone and the amine simultaneously, yielding the 2-aminobenzophenone.

Structure-Activity Relationships (SAR)[1][4]

The biological activity of benzophenones is strictly governed by substitution patterns.[1] The numbering convention differs between the benzophenone precursor and the final benzodiazepine drug, which is a common source of error in translational research.

Benzophenone vs. Benzodiazepine Numbering[1]

-

Benzophenone Position 5

Benzodiazepine Position 7 [1][3] -

Benzophenone Position 2

Benzodiazepine Position 5 (The ring closure point)

Quantitative SAR Summary

| Substituent Position (Benzophenone) | Functional Group | Effect on Benzodiazepine Potency | Effect on Tubulin Inhibition (Phenstatin Analogues) |

| 2-Amino (-NH₂) | Primary Amine | Essential. Required for ring closure to the diazepine ring.[1] | Generally replaced by -OH or -OCH₃ for tubulin binding.[1] |

| 5-Position | Electron Withdrawing (Cl, NO₂, CF₃) | Significantly Increases. (e.g., Clonazepam has NO₂, Diazepam has Cl). Enhances receptor affinity.[1] | Variable. 3,4,5-trimethoxy often preferred here for tubulin. |

| 2'-Position (Ortho on Ring B) | Halogen (F, Cl) | Increases. (e.g., Midazolam, Flunitrazepam). Steric bulk forces non-coplanarity, aiding receptor fit.[1] | Generally decreases tubulin binding affinity.[1] |

| 4-Position | Electron Donating (CH₃, OCH₃) | Decreases. Reduces the electrophilicity of the carbonyl, hindering cyclization. | Increases. 4-methoxy is critical for cytotoxicity in cancer models.[1] |

Mechanism of Action: Tubulin Polymerization

Recent research highlights substituted benzophenones (e.g., Phenstatin) as potent inhibitors of tubulin polymerization.[4] They bind to the Colchicine binding site of microtubules.[1][4]

-

Pharmacophore: Two phenyl rings bridged by a carbonyl (sp2) linker mimic the biaryl system of Combretastatin A-4.[1]

-

Key Substitution: A 3,4,5-trimethoxy motif on Ring A is essential for high affinity interaction with tubulin.[1]

References

-

Sternbach, L. H. (1979).[1] The Benzodiazepine Story. Journal of Medicinal Chemistry. Link[1]

-

Sugasawa, T., et al. (1978).[1] Aminohaloborane in organic synthesis.[1] 1. Specific ortho-acylation of anilines. Journal of the American Chemical Society.[1][5] Link[1]

-

Pettit, G. R., et al. (1998).[1] Antineoplastic agents.[1][6] 393. Synthesis of the strong cancer cell growth inhibitor phenstatin.[1] Journal of Medicinal Chemistry. Link[1]

-

Walsh, D. A. (1982).[1] Benzophenones: Biochemical properties and medicinal applications. Synthesis. Link[1]

-

Hoffmann-La Roche. (1962).[1] Process for the manufacture of benzodiazepine derivatives. US Patent 3,051,701.[1] Link

-

Rinner, U., et al. (2012).[1][7] Structure-Activity Relationships of Benzophenone-Type Inhibitors of P-Glycoprotein. Journal of Medicinal Chemistry. Link[1][7]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Librium and Valium - anxious times | Feature | RSC Education [edu.rsc.org]

- 6. Synthesis and biological evaluation of cinnamido linked benzophenone hybrids as tubulin polymerization inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

The Biological Activity of Halogenated Benzophenone Derivatives: A Technical Guide for Researchers

Foreword

The benzophenone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in numerous biologically active natural products and synthetic compounds. The introduction of halogen atoms onto this core structure profoundly influences its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth exploration of the diverse biological activities of halogenated benzophenone derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into their anticancer, antimicrobial, and endocrine-disrupting properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols to empower further investigation in this promising field.

Anticancer Activity: Targeting Key Cellular Processes

Halogenated benzophenones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including multidrug-resistant strains.[1] Their mechanisms of action are multifaceted, primarily involving the disruption of the cytoskeleton and interference with critical signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of many halogenated benzophenones is their ability to inhibit tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The inhibitory potency is influenced by the nature and position of the halogen substituent. For instance, certain fluorinated and chlorinated derivatives have shown potent tubulin polymerization inhibitory activity with IC50 values in the nanomolar to low micromolar range.[2][4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to quantify the effect of halogenated benzophenone derivatives on tubulin polymerization.

Materials:

-

Lyophilized tubulin protein (≥99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (halogenated benzophenones) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well black microplate, non-binding surface

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in polymerization buffer.

-

Prepare a working solution of the fluorescent dye in polymerization buffer.

-

Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should be kept below 1%.

-

-

Reaction Setup (on ice):

-

In each well of the microplate, add the following in order:

-

Polymerization buffer

-

GTP solution (to a final concentration of 1 mM)

-

Fluorescent dye

-

Test compound dilution or control

-

Tubulin solution

-

-

-

Initiation and Measurement:

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. Excitation and emission wavelengths will depend on the fluorescent dye used (e.g., Ex/Em ~360/450 nm for DAPI).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Fmax).

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Visualization of the Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Interference with the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[5] Certain halogenated benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting the MEK/ERK pathway.[6][7] These compounds can inhibit the activity of MEK, a key kinase in this cascade, thereby preventing the phosphorylation and activation of its downstream target, ERK.[6][7] This blockade of ERK signaling ultimately leads to the suppression of cell proliferation and the induction of apoptosis.[6][7]

Visualization of MEK/ERK Pathway Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by halogenated benzophenones.

Cytotoxicity Data of Halogenated Benzophenone Derivatives

The cytotoxic efficacy of halogenated benzophenones is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of representative halogenated benzophenone derivatives against various human cancer cell lines.

| Compound | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 2-Cl, 4'-OH | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [4] |

| Compound 9d | 4-CH3, 3'-Cl, 4'-F | A549, HeLa, MCF-7 | 9.6, 10.2, 9.5 | [1] |

| Halogenated Benzophenone 2 | - | PANC-1 | 7.6 | [6][7] |

| Halogenated Benzophenone 4 | - | PANC-1 | 7.2 | [6][7] |

| Compound 10a | - | A549, HeLa, A2780, HCT116, MGC803 | 0.029-0.062 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well clear flat-bottom microplates

-

Test compounds (halogenated benzophenones) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds or controls (vehicle control, positive control).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity: A Broad Spectrum of Inhibition

Halogenated benzophenones have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[8][9] The introduction of halogens can enhance the lipophilicity of the benzophenone core, potentially facilitating its penetration through microbial cell membranes.

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Studies have shown that certain halogenated benzophenone-triazole hybrids exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8] For example, some derivatives have shown interesting antimicrobial activity against Staphylococcus aureus and Bacillus subtilis.[8][10]

Antimicrobial Activity Data

| Compound | Halogen Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| Compound 3a | - | Bacillus subtilis | - | [8] |

| Compound 3b | - | Staphylococcus aureus | - | [8] |

| Chlorinated Benzophenone | Cl | Staphylococcus aureus | 20 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of halogenated benzophenone derivatives.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well sterile microplates

-

Test compounds dissolved in DMSO

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth with DMSO)

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds and controls in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Dilute the standardized microbial suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the inoculum to each well containing the compound dilutions and controls.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

MBC/MFC Determination (Optional):

-

From the wells showing no visible growth, take a small aliquot and plate it onto an appropriate agar medium.

-

Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Endocrine-Disrupting Effects: A Double-Edged Sword

Mechanisms of Endocrine Disruption

The endocrine-disrupting mechanisms of halogenated benzophenones can involve:

-

Interference with Hormone Metabolism: Inhibition or induction of enzymes involved in the synthesis and degradation of steroid hormones.[16]

-

Alteration of Hormone Transport: Competition with natural hormones for binding to transport proteins in the blood.[16]

Experimental Protocol: Yeast Two-Hybrid (Y2H) Assay for Endocrine Disruptor Screening

The yeast two-hybrid assay is a powerful genetic method to screen for protein-protein interactions and can be adapted to identify compounds that disrupt hormone-receptor binding.

Materials:

-

Yeast strain engineered with a reporter gene (e.g., lacZ) under the control of a hormone-responsive element.

-

"Bait" plasmid expressing the ligand-binding domain of a nuclear receptor fused to a DNA-binding domain (DBD).

-

"Prey" plasmid expressing a coactivator protein fused to a transcriptional activation domain (AD).

-

Appropriate yeast growth media (including selective media).

-

Test compounds (halogenated benzophenones).

-

Positive control (known hormone agonist/antagonist).

-

Negative control (vehicle).

Procedure:

-

Yeast Transformation:

-

Co-transform the yeast cells with the bait and prey plasmids.

-

-

Screening:

-

Grow the transformed yeast in selective media to ensure the presence of both plasmids.

-

Expose the yeast cells to various concentrations of the test compounds.

-

-

Reporter Gene Assay:

-

In the presence of a hormone agonist, the receptor will bind to the coactivator, bringing the DBD and AD into proximity, which activates the transcription of the reporter gene.

-

An antagonist will compete with the natural hormone, preventing this interaction and reporter gene expression.

-

Quantify the reporter gene activity (e.g., by measuring β-galactosidase activity for a lacZ reporter).

-

-

Data Analysis:

-

Determine the agonistic or antagonistic potential of the test compounds by comparing the reporter gene activity in treated cells to that of the controls.

-

Visualization of the Yeast Two-Hybrid Assay Principle

Caption: Principle of the yeast two-hybrid assay for screening endocrine disruptors.

Structure-Activity Relationships (SAR)

The biological activity of halogenated benzophenones is intricately linked to their chemical structure. Key factors influencing their potency and selectivity include:

-

Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) affects the compound's lipophilicity, electronic properties, and ability to form halogen bonds. Generally, increasing the atomic size and polarizability of the halogen can enhance biological activity, although this is not always a linear relationship.[17]

-

Position of Halogenation: The position of the halogen substituent on the benzophenone rings is critical. For instance, para-substitution with a halogen on one of the phenyl rings has been shown to be favorable for anticancer activity in some series.[4]

-

Number of Halogen Atoms: The degree of halogenation can also modulate activity. However, increasing the number of halogens does not always lead to increased potency and may also increase toxicity.

-

Other Substituents: The presence of other functional groups, such as hydroxyl and methoxy groups, in addition to halogens, can significantly impact the biological profile of the molecule through hydrogen bonding and other interactions.[1]

A thorough understanding of these SAR principles is essential for the rational design of novel halogenated benzophenone derivatives with improved efficacy and reduced off-target effects.

Conclusion and Future Perspectives

Halogenated benzophenone derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer and antimicrobial agents is evident from numerous studies. However, their endocrine-disrupting properties necessitate a careful and comprehensive evaluation of their safety profiles, particularly for applications in consumer products.

Future research should focus on:

-

Systematic SAR studies: To design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.

-

In-depth mechanistic investigations: To fully elucidate the molecular mechanisms underlying their various biological effects.

-

In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of promising candidates.

By leveraging the insights provided in this guide, researchers can contribute to the development of novel and effective therapeutic agents and a better understanding of the biological implications of this important class of molecules.

References

-

Li, X., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Journal of Natural Products, 82(12), 3357–3365. [Link]

-

Li, X., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. PubMed. [Link]

-

Wang, L., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(10), 8345-8353. [Link]

-

Nowak, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(11), 2465. [Link]

-

Khanum, S. A., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 6(73), 68841-68854. [Link]

-

Kumar, A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(109), 107653-107670. [Link]

-

Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

-

Kowalska, E., et al. (2018). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]

-

Shashikanth, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(24), 8969. [Link]

-

Ecker, G. F., et al. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 65(2), 1649–1662. [Link]

-

Hussain, Z., et al. (2013). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. Journal of the Chemical Society of Pakistan, 35(4). [Link]

-

Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20005-20017. [Link]

-

Gali, M., et al. (2018). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. ResearchGate. [Link]

-

Mordacq, J. C. (2005). THE YEAST TWO-HYBRID ASSAY. ABLE. [Link]

-

da Silva, F. C., et al. (2020). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society, 31(9), 1896-1907. [Link]

-

Profacgen. (n.d.). Yeast Two-Hybrid Screening Technical. Profacgen. [Link]

-

Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. European Journal of Medicinal Chemistry, 256, 115402. [Link]

-

Sauty, S. M. (2025). Quantitative yeast two-hybrid screening in 4 easy steps. Bitesize Bio. [Link]

-

Al-Warhi, T., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(7), 4001. [Link]

-

Devakrishnan, P., et al. (2025). Synthesis, in vitro and in silico evaluation of halogenated xanthone and benzophenone derivatives as antibacterial agents against acne-causing bacteria. ResearchGate. [Link]

-

Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641. [Link]

-

Hoang, N. M. H., et al. (2024). Integrated Approaches to Testing and Assessment of Benzophenone Compounds on Endocrine Disruption. ResearchGate. [Link]

-

Kumar, R., et al. (2021). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 2(4), 329-340. [Link]

-

Consensus. (n.d.). What are the endocrine-disrupting effects of parabens in skincare products?. Consensus. [Link]

-

Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20005-20017. [Link]

-

Addgene. (2015). Tips for Screening with Yeast Two Hybrid Systems. Addgene Blog. [Link]

-

Asif's Mol. Biology. (2021). Stepwise protocol of Yeast two Hybrid (Y2H) Assay. YouTube. [Link]

-

Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641. [Link]

-

Kim, S., et al. (2014). Effects of benzophenone-3 Exposure on Endocrine Disruption and Reproduction of Japanese Medaka (Oryzias Latipes). Aquatic Toxicology, 155, 245-252. [Link]

-

Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. [Link]

-

Abderrezak, K., et al. (2025). Exposure profiles to Benzophenones and their impacts on thyroid hormones in pregnant women. Journal of Endocrinological Investigation. [Link]

-

Smith, A. J., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. RSC Medicinal Chemistry. [Link]

-

Diamanti-Kandarakis, E., et al. (2022). Impact of Chemical Endocrine Disruptors on Endocrine System. Encyclopedia. [Link]

-

Liu, J., et al. (2018). Two new benzophenones and one new natural amide alkaloid isolated from a mangrove-derived Fungus Penicillium citrinum. Natural Product Research, 32(18), 2167-2173. [Link]

-

Wang, Y., et al. (2024). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. International Journal of Molecular Sciences, 25(13), 6933. [Link]

-

Athar, M., et al. (2012). Inhibition of MEK/ERK1/2 Signaling Affects the Fatty Acid Composition of HepG2 Human Hepatic Cell Line. Lipids in Health and Disease, 11, 10. [Link]

Sources

- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. mdpi.com [mdpi.com]

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone safety and handling

Executive Summary: Chemical Identity & Strategic Relevance

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone (CAS 898770-50-8 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and CNS-active agents where the morpholine moiety improves solubility and metabolic stability, while the halogenated benzophenone core provides a rigid linker for protein binding.

This guide moves beyond generic safety data, analyzing the specific hazards arising from its trifunctional nature : a photo-active benzophenone core, a basic morpholine side chain, and a halogenated aromatic ring.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone |

| CAS Number | 898770-50-8 |

| Molecular Formula | C₁₈H₁₇ClFNO₂ |

| Molecular Weight | 333.78 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

| pKa (Predicted) | ~7.5 (Morpholine nitrogen) |

Hazard Profiling: Mechanistic Safety Analysis

To handle this compound safely, one must understand the causality of its hazards, derived from its functional groups.

2.1 The Morpholine Moiety (Basicity & Irritation)

The 4'-morpholinomethyl group introduces a tertiary amine. While less corrosive than free morpholine, this moiety renders the molecule basic .

-